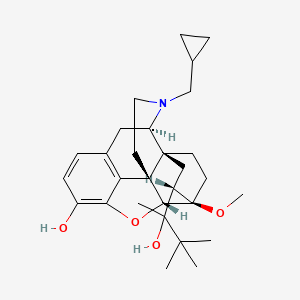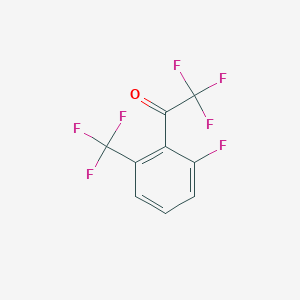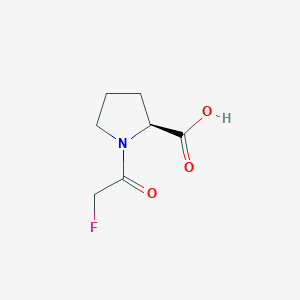
Diethyl Methylphosphonate-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl Methylphosphonate-13C is an organophosphorus compound with the chemical formula C5H13O3P. It is a labeled compound where the carbon atom is replaced with the isotope carbon-13. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl Methylphosphonate-13C can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methyl iodide in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of diethyl methylphosphonate . Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of microwave irradiation has been shown to accelerate the BTMS silyldealkylation process, making it more efficient for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl Methylphosphonate-13C undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
Applications De Recherche Scientifique
Diethyl Methylphosphonate-13C has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways involving phosphorus-containing compounds.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers
Mécanisme D'action
The mechanism of action of diethyl methylphosphonate-13C involves its interaction with various molecular targets and pathways. It can act as a cholinesterase inhibitor, affecting the nervous system by inhibiting the breakdown of acetylcholine . Additionally, it can interact with enzymes involved in the synthesis of nucleotides and other essential biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and in the production of chemical weapons.
Diethyl phosphonate: Used in various industrial applications and as a precursor for other organophosphorus compounds.
Uniqueness
Diethyl Methylphosphonate-13C is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for more precise tracking and analysis of the compound in various chemical and biological systems .
Propriétés
Formule moléculaire |
C5H13O3P |
|---|---|
Poids moléculaire |
153.12 g/mol |
Nom IUPAC |
1-[ethoxy((113C)methyl)(13C)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3/i3+1 |
Clé InChI |
NYYLZXREFNYPKB-LBPDFUHNSA-N |
SMILES isomérique |
CCOP(=O)([13CH3])OCC |
SMILES canonique |
CCOP(=O)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)

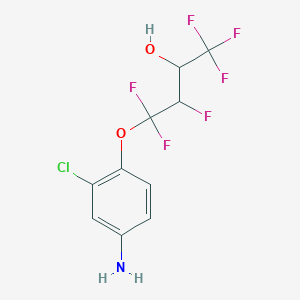

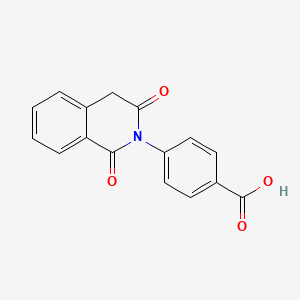
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
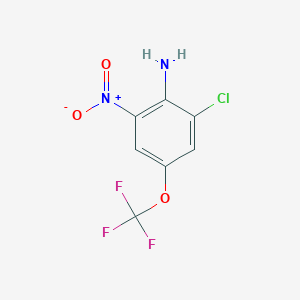
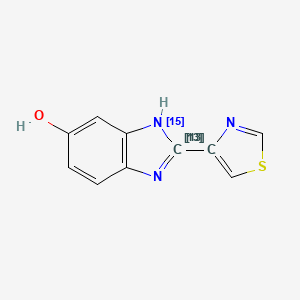
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
